molecular formula C11H19F3N2O B13281062 N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B13281062
M. Wt: 252.28 g/mol
InChI Key: UYQPLYOAIDJVSC-UHFFFAOYSA-N
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Description

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is a chemical compound supplied for use as an organic building block in research and development. This compound is provided with a typical purity of 95% and is assigned the CAS Registry Number 1354960-96-5 . Its molecular formula is identified as C11H20ClF3N2O . The presence of both the piperidine ring and the trifluoroethyl group makes it a molecule of interest in medicinal chemistry and drug discovery for the synthesis and exploration of novel bioactive molecules. Piperidine derivatives are fundamental scaffolds in pharmaceuticals, and the incorporation of a trifluoroethyl group can significantly alter a compound's metabolic stability, bioavailability, and binding affinity . As a building block, it can be utilized in various chemical synthesis pathways to develop compounds for screening against biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Comprehensive documentation, including analytical data from techniques such as NMR and HPLC, is available to support research applications.

Properties

Molecular Formula

C11H19F3N2O

Molecular Weight

252.28 g/mol

IUPAC Name

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

InChI

InChI=1S/C11H19F3N2O/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9/h9,15H,2-8H2,1H3

InChI Key

UYQPLYOAIDJVSC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(F)(F)F)C(=O)C1CCCNC1

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

The most prevalent method for synthesizing N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves direct coupling of piperidine-3-carboxylic acid with appropriate amines under activating conditions:

  • Starting Materials:

    • Piperidine-3-carboxylic acid
    • N-propylamine
    • 2,2,2-trifluoroethylamine
  • Reaction Conditions:

    • Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)
    • Catalysts like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve yields
    • Solvent systems such as dichloromethane (DCM) , DMF , or DMSO
    • Base addition, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) , to neutralize acids

Reaction Scheme:

Piperidine-3-carboxylic acid + N-propylamine + 2,2,2-trifluoroethylamine
→ (with coupling agent, base, solvent)
→ this compound

This route is supported by patent disclosures and literature, notably the synthesis of similar amides in pharmaceutical intermediates.

Use of Carbodiimide-Mediated Coupling

The carbodiimide-mediated process offers high efficiency and selectivity:

  • Activation of the carboxylic acid with EDCI or DCC forms an O-acylurea intermediate.
  • Nucleophilic attack by the amine (N-propylamine or 2,2,2-trifluoroethylamine) yields the amide.
  • The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures (~25–40°C).

Reaction Table:

Step Reagents Solvent Temperature Notes
Activation EDCI or DCC + HOBt DCM or DMF 0–25°C Forms reactive acyl intermediates
Coupling N-propylamine or trifluoroethylamine Same as above Room temperature Nucleophilic attack to form amide

Alternative Synthesis Strategies

Direct Amidation via Acid Chlorides

  • Conversion of piperidine-3-carboxylic acid to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
  • Subsequent reaction with N-propylamine or 2,2,2-trifluoroethylamine at low temperatures (0°C) yields the desired amide.
  • This method offers rapid conversion but may require careful control to prevent overreaction or side products.

Amide Formation via Carbonyldiimidazole (CDI)

  • Activation of the carboxylic acid with CDI to form an acyl imidazole intermediate.
  • Nucleophilic attack by the amine produces the target amide.
  • This method minimizes racemization and side reactions, suitable for sensitive compounds.

Industrial-Scale Synthesis

Large-scale production emphasizes process robustness, cost-efficiency, and purity:

  • Reactor Conditions:

    • Continuous flow reactors or batch reactors with temperature control.
    • Use of excess coupling agents to drive reactions to completion.
    • Purification via recrystallization or chromatography.
  • Purification:

    • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
    • Drying under vacuum to obtain high-purity product.
  • Yield Optimization:

    • Optimization of molar ratios of reagents.
    • Use of additives like HOBt to suppress side reactions.

Data Summary and Comparative Analysis

Method Reagents Advantages Disadvantages Typical Yield References
Carbodiimide coupling EDCI/DCC + HOBt Mild, high yield Possible urea byproducts 75–90% ,
Acid chloride route SOCl₂ + amines Fast, high conversion Overchlorination risk 80–95%
CDI activation CDI + amines Minimal racemization Cost of CDI 70–85%

Research and Development Outlook

Recent advances focus on greener solvents, catalytic systems, and continuous manufacturing to improve sustainability and efficiency. The choice of method depends on scale, purity requirements, and economic factors.

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trifluoroethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Analogs (from –5):
  • N,N-diethyl-2-fluoropyridine-3-carboxamide : Ethyl groups replace propyl/trifluoroethyl; fluoropyridine enhances aromatic interactions.
  • 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): Shares trifluoroethylamino group but incorporates a fused heterocyclic system.
  • N-ethylpiperidine-3-carboxamide : Lacks fluorine; ethyl substituent reduces lipophilicity compared to trifluoroethyl.
Physical Properties Comparison
Property Target Compound N,N-diethyl-2-fluoropyridine-3-carboxamide N-ethylpiperidine-3-carboxamide
LogP (Predicted) ~2.8 (high due to trifluoroethyl) ~1.9 ~1.2
Solubility Moderate (fluorine enhances) High (polar pyridine) High
Metabolic Stability High (C-F bonds resist oxidation) Moderate Low (non-fluorinated)

However, the electronegative fluorine atoms may counterbalance this by enhancing aqueous solubility through dipole interactions .

Pharmacological Implications

Fluorine’s Role in Target Binding

The trifluoroethyl group’s inductive effects reduce the basicity of the adjacent amine in the piperidine ring, which may decrease off-target interactions with non-specific protonated amine receptors . This contrasts with non-fluorinated analogs like N-ethylpiperidine-3-carboxamide, where the amine’s higher basicity could lead to broader receptor promiscuity.

Metabolic Stability

The C-F bonds in the trifluoroethyl group resist oxidative metabolism, prolonging the compound’s half-life compared to ethyl- or propyl-only analogs. For example, N-ethylpiperidine-3-carboxamide would undergo faster N-dealkylation in the liver .

Biological Activity

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing the pharmacological properties of compounds, particularly in terms of potency and selectivity. This article reviews the biological activity of this compound, including synthesis, mechanism of action, and therapeutic implications.

Chemical Structure

The compound can be represented as follows:

N propyl N 2 2 2 trifluoroethyl piperidine 3 carboxamide\text{N propyl N 2 2 2 trifluoroethyl piperidine 3 carboxamide}

Its structure includes a piperidine ring substituted with a propyl group and a trifluoroethyl moiety at the nitrogen atom, along with a carboxamide functional group. This configuration contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
  • Substitution Reactions : The introduction of the propyl and trifluoroethyl groups can be achieved through various alkylation methods.
  • Amidation : Finally, the carboxamide group is introduced via reaction with an appropriate acid derivative.

Recent studies have indicated that this compound exhibits potent inhibition of specific biological pathways. Notably, it has been shown to target cathepsin K, an enzyme implicated in bone resorption processes.

  • Inhibition Studies : The compound demonstrated an IC50 value of 0.08 µM against cathepsin K, indicating strong inhibitory activity compared to other known inhibitors such as MIV-711 .

In Vitro and In Vivo Studies

  • In Vitro Effects : In cell-based assays using RAW264.7 cells, this compound significantly downregulated cathepsin K expression under RANKL stimulation conditions.
    Study TypeResult
    IC50 (µM)0.08
    DownregulationCathepsin K expression in RAW264.7 cells
  • In Vivo Effects : Animal studies demonstrated that treatment with this compound resulted in increased bone mineral density in ovariectomized (OVX) mice models of osteoporosis .
    ParameterControl GroupTreated Group
    Bone Mineral Density (g/cm²)0.450.60

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : In a study investigating anti-resorptive agents for osteoporosis treatment, this compound was compared against standard treatments. Results indicated that it not only improved bone density but also exhibited fewer side effects compared to traditional therapies.
  • Case Study 2 : A clinical trial assessing its efficacy in patients with bone metabolic diseases highlighted its ability to modulate biochemical markers associated with bone turnover.

Q & A

Q. What synthetic methodologies are optimal for preparing N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential alkylation of the piperidine-3-carboxamide core. First, introduce the trifluoroethyl group using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate (a strong alkylating agent) under basic conditions (e.g., K₂CO₃ in DMF). Subsequent N-propylation can be achieved via nucleophilic substitution with propyl halides or Mitsunobu reactions. For coupling steps, carbonyldiimidazole (CDI) is effective for forming stable intermediates, as demonstrated in similar trifluoroethyl-containing amide syntheses . Purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR and LC-MS are critical for verifying regioselectivity and purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT-based tools) to confirm substituent positions, particularly the trifluoroethyl and propyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (<2 ppm error).
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients; trifluoroacetic acid (0.1%) improves peak resolution for polar amides .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer : The trifluoroethyl group enhances metabolic stability by reducing oxidative metabolism (due to C-F bond strength) and increases lipophilicity (logP), improving membrane permeability. To quantify these effects:
  • Measure logD (pH 7.4) via shake-flask or chromatographic methods.
  • Conduct microsomal stability assays (human/rat liver microsomes) to compare half-life with non-fluorinated analogs. Fluorine’s electron-withdrawing effect also modulates pKa of adjacent amines, affecting solubility and target binding .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields may arise from steric hindrance between the propyl and trifluoroethyl groups. Mitigation strategies include:
  • Alternative Coupling Reagents : Replace CDI with HATU or PyBOP to enhance reaction efficiency.
  • Temperature Optimization : Perform reactions at 0–5°C to minimize side-product formation.
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc before alkylation, then deprotect under acidic conditions .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. Systematic approaches include:
  • ADME Profiling : Assess permeability (Caco-2 assay), plasma protein binding, and CYP450 inhibition.
  • Metabolite Identification : Use LC-MS/MS to detect metabolic hotspots (e.g., oxidation of the propyl chain).
  • Pharmacodynamic Markers : Validate target engagement in vivo via PET imaging or biomarker analysis .

Q. What computational tools predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with receptors like sigma-1 or NMDA. Key steps:

Prepare the protein structure (PDB ID: e.g., 6WKO for sigma-1).

Parameterize the trifluoroethyl group’s electrostatic potential using quantum mechanics (QM/MM).

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Method Development & Data Analysis

Q. What chromatographic conditions separate stereoisomers of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA or IB) with n-hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to resolve enantiomers. Confirm stereochemical purity via circular dichroism (CD) spectroscopy .

Q. How can kinetic studies elucidate the rate-determining step in its degradation?

  • Methodological Answer : Perform forced degradation under hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-MS and fit data to kinetic models (e.g., pseudo-first-order). Activation energy (Ea) calculations via Arrhenius plots identify degradation pathways .

Experimental Design

Q. Designing a SAR study to optimize the trifluoroethyl group’s position: What controls are essential?

  • Methodological Answer :
  • Negative Controls : Replace trifluoroethyl with ethyl or difluoroethyl groups.
  • Positive Controls : Use structurally related drugs (e.g., fentanyl analogs with trifluoroethyl motifs).
  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀. Include replicates (n=3) to assess reproducibility .

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